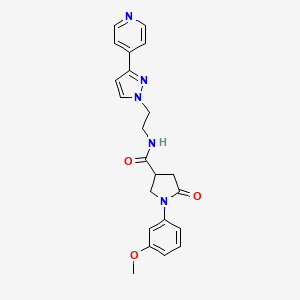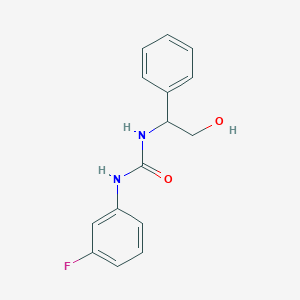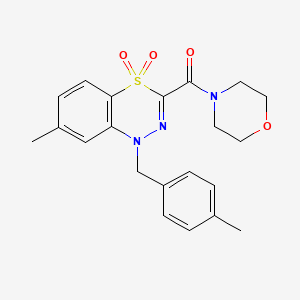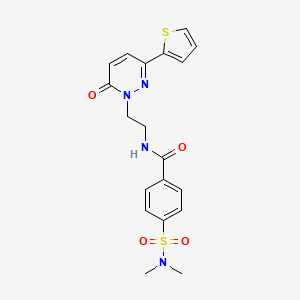![molecular formula C26H30N2O7 B3016849 Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate CAS No. 845899-56-1](/img/structure/B3016849.png)
Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Electrochemical Synthesis Analysis
The electrochemical synthesis of arylthiobenzazoles is a notable process that involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole and 2-mercaptobenzoxazole. The voltammetric data from this study suggest that the electrochemically generated p-quinone imine undergoes a Michael addition reaction with 2-SH-benzazoles, resulting in the formation of disubstituted 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. Additionally, a plausible mechanism is presented for the oxidation of 1-(4-(3,5-bis(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl) in the presence of p-toluenesulfinic acid, leading to the formation of 2-(benzo[d]thiazol-2-ylthio)-6-tosylcyclohexa-2,5-diene-1,4-dione through a Michael-type addition followed by hydrolysis .
Molecular Structure Analysis
The crystal structure, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been thoroughly investigated. Two new compounds were synthesized and their structures confirmed by single crystal X-ray diffraction studies. These compounds crystallized in the monoclinic crystal system and exhibited intermolecular hydrogen bonds contributing to the crystal packing. The piperazine ring in both structures adopts a chair conformation. The molecular Hirshfeld surface analysis revealed the nature of intermolecular contacts, with H…H interactions having the major contribution to the crystal packing .
Chemical Reactions Analysis
The synthesis of new central nervous system agents, particularly those with potential 5-HT1A receptor antagonist activity, has been explored. A set of 4-alkyl-1-(o-methoxyphenyl)piperazines containing a terminal benzotriazole fragment were synthesized. The benzotriazole moiety was found to contribute to the affinity for both 5-HT1A and 5-HT2 receptors. Behavioral models demonstrated that one of the synthesized compounds, 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, is a potent 5-HT1A receptor antagonist, although it lacks selectivity for 5-HT1A versus alpha 1 receptors .
Physical and Chemical Properties Analysis
The study of benzo[b]thiophene derivatives aimed at developing new dual antidepressant drugs revealed compounds with significant in vitro 5-HT1A receptor affinity and serotonin reuptake inhibition. The synthesis involved different phenylpiperazines, and the resulting compound 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol showed promising values for both 5-HT1A receptor affinity and serotonin transporter inhibition. This suggests that the physical and chemical properties of these compounds are conducive to their potential therapeutic effects .
Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis and characterization of new derivatives related to this compound as potential dual antihypertensive agents showcases the importance of the chemical structure in medicinal chemistry. The compounds were prepared as free bases and transformed into hydrochloride salts, with the protonation of nitrogen atoms in the piperazine ring analyzed using solid-state analytical techniques (Marvanová et al., 2016).
Biological Activities
- Research on novel 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines revealed antimicrobial activities against test microorganisms, indicating the potential for developing new antimicrobial agents from similar chemical structures (Bektaş et al., 2010).
- Another study focused on the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate for its in vitro antibacterial and anthelmintic activities. The compound exhibited moderate anthelmintic activity, showcasing the therapeutic potential of such structures (Sanjeevarayappa et al., 2015).
Antiviral and Antimicrobial Potential
- A study presented the synthesis of a series of urea and thiourea derivatives of piperazine doped with febuxostat, evaluating their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. This research highlighted the potential of such compounds in agricultural and pharmaceutical applications, with some derivatives showing promising antiviral and antimicrobial activities (Reddy et al., 2013).
properties
IUPAC Name |
propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7/c1-2-15-33-26(32)18-3-5-19(6-4-18)35-23-17-34-25-20(24(23)31)7-8-22(30)21(25)16-28-11-9-27(10-12-28)13-14-29/h3-8,17,29-30H,2,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCYNPIXXXBJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016770.png)






![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)
![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016786.png)
![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)